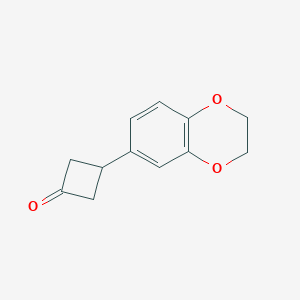

3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one

Overview

Description

The 2,3-Dihydro-1,4-benzodioxin-6-yl moiety is a part of various biologically significant compounds. It is found in molecules that exhibit a range of bioactivities, including anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant properties . For example, silybin, a major component of silymarin extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits noteworthy anti-hepatotoxic and antibacterial activity .

Synthesis Analysis

The synthesis of compounds containing the 2,3-Dihydro-1,4-benzodioxin-6-yl moiety often involves the reaction of 1,4-Benzodioxane-6-amine with other reagents. For instance, one study reported the reaction of 1,4-Benzodioxane-6-amine with benzenesulfonyl chloride under dynamic pH control at 10 using aqueous Na2CO3 .Molecular Structure Analysis

The molecular structure of these compounds is typically determined by various spectroscopy techniques, including IR, 1H NMR, 13C NMR, and EI-MS . For example, a significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Chemical Reactions Analysis

The chemical reactions involving these compounds are often related to their biological activities. For example, sulfonamides bearing the –NH–SO2 group are known for their exceptional bioactivities against numerous infections and bacterial strains .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined by various analytical techniques. For example, the yield, melting point, molecular formula, and molecular weight of N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide were reported as 85%, 149 – 152°C, C14H13NSO4, and 291 g/mol, respectively .Scientific Research Applications

Cyclobutane-Containing Compounds

Research on cyclobutane-containing compounds, including those similar to "3-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one," has revealed their importance in drug discovery due to their antimicrobial, antibacterial, antitumor, and other biological activities. These compounds, derived from natural sources like terrestrial and marine species, have been confirmed to possess significant biological effects, prompting further investigation into their applications in medicinal chemistry and drug development. The study by Sergeiko et al. (2008) emphasizes the role of such compounds in providing leads for drug discovery, highlighting the potential for new applications based on additional predicted biological activities (Sergeiko, Poroikov, Hanuš, & Dembitsky, 2008).

Benzodiazepines Synthesis

The synthesis and biological relevance of benzodiazepines, specifically 1,4- and 1,5-benzodiazepines, have been extensively reviewed, showcasing their crucial role in pharmaceuticals due to their varied biological activities such as anticonvulsion, anti-anxiety, and sedation. The review by Teli et al. (2023) summarizes synthetic strategies and the significant role these compounds play in medicinal chemistry, pointing to the broader relevance of heterocyclic compounds in drug development (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Antimicrobial Compounds from Cyanobacteria

Research into cyanobacteria-derived compounds has identified over 121 cyano-compounds with notable antimicrobial activities against multidrug-resistant pathogens. This extensive review by Swain, Paidesetty, and Padhy (2017) covers the chemical diversity and potential pharmaceutical applications of these cyanobacterial compounds, emphasizing the need for further exploration of their use as antimicrobials (Swain, Paidesetty, & Padhy, 2017).

p-Cymene as Antimicrobial Agent

The review by Marchese et al. (2017) focuses on the antimicrobial properties of p-cymene, a monoterpene found in various plant species. This compound has been widely investigated for its potential in treating communicable diseases, especially in the context of the global rise in antimicrobial resistance. The review synthesizes data on the antimicrobial activity of p-cymene and its mechanisms of action, underscoring the importance of further research to establish its clinical applications (Marchese et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-10-5-9(6-10)8-1-2-11-12(7-8)15-4-3-14-11/h1-2,7,9H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNAPKRYJBVGHTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CC(=O)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

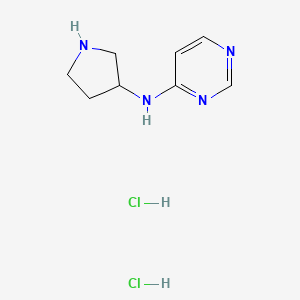

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (4-(benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)carbamate](/img/structure/B1469884.png)